tert-butyl 1H-pyrrole-2-carboxylate

Conformational Analysis IR Spectroscopy Physical Organic Chemistry

tert-Butyl 1H-pyrrole-2-carboxylate (CAS 76369-00-1) is a pyrrole derivative featuring a tert-butyl ester at the 2-position. As a member of the pyrrole-2-carboxylate class, it serves as a versatile intermediate in heterocyclic synthesis.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B8721578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 1H-pyrrole-2-carboxylate
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=CN1
InChIInChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h4-6,10H,1-3H3
InChIKeyLGHAAAIUUYWURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1H-pyrrole-2-carboxylate: A Key Building Block for Regioselective Pyrrole Derivatization


tert-Butyl 1H-pyrrole-2-carboxylate (CAS 76369-00-1) is a pyrrole derivative featuring a tert-butyl ester at the 2-position [1]. As a member of the pyrrole-2-carboxylate class, it serves as a versatile intermediate in heterocyclic synthesis [2]. Its core attributes include a well-defined conformational profile and a sterically demanding, acid-labile protecting group [1][3].

Why Methyl or Ethyl Pyrrole-2-carboxylates Cannot Simply Replace the tert-Butyl Ester


Substituting a tert-butyl ester with a smaller alkyl ester (e.g., methyl or ethyl) introduces significant differences in both stability and reactivity. The tert-butyl group imparts a distinct conformational preference and steric bulk that alters its intermolecular association [1]. More critically, it provides a level of acid-lability not found in simpler alkyl esters, enabling orthogonal deprotection strategies in complex molecule synthesis [2]. Furthermore, the steric environment directly influences the regioselectivity of key transformations, such as DDQ-mediated oxidations [3].

Quantifiable Differentiation: A Comparative Analysis of tert-Butyl 1H-pyrrole-2-carboxylate


Conformational Energy Difference: tert-Butyl Ester Favors a Distinct Rotameric State

The tert-butyl group imposes a significant conformational bias on the ester moiety. Infrared spectral analysis reveals that for t-butyl pyrrole-2-carboxylate, the syn-conformer (N,O-syn) is thermochemically more stable than the anti-conformer by ca. 4.8 kJ mol⁻¹ [1]. This energetic preference influences its molecular shape and, consequently, its intermolecular interactions and reactivity profile compared to other esters.

Conformational Analysis IR Spectroscopy Physical Organic Chemistry

Intermolecular Association Enthalpy: Comparable to Pyrrole-2-carbaldehyde

The compound's intermolecular association behavior provides a benchmark against a closely related heterocycle. The association of t-butyl pyrrole-2-carboxylate into larger aggregates involves an enthalpy change of ca. 22 kJ mol⁻¹, which is similar to that observed for pyrrole-2-carbaldehyde under analogous conditions [1]. This data point is crucial for understanding its solution-state behavior and potential for self-assembly.

Intermolecular Interactions Hydrogen Bonding Thermodynamics

Regioselective DDQ Oxidation: A Transformation Enabled by the tert-Butyl Ester

The tert-butyl ester moiety plays a critical role in directing the outcome of oxidation reactions. Treatment of t-butyl 4-alkyl-1H-pyrrole-2-carboxylates with DDQ in methanol leads to a regioselective oxidation at the α-position of the C-4 alkyl substituent, yielding 4-acylpyrrole derivatives [1]. This specific transformation is facilitated by the unique steric and electronic environment of the tert-butyl ester, which is not replicated by smaller esters.

Regioselective Synthesis Oxidation Heterocyclic Chemistry

Optimal Applications for tert-Butyl 1H-pyrrole-2-carboxylate


As a Building Block in Multi-Step Syntheses Requiring Orthogonal Deprotection

The tert-butyl ester is a classic acid-labile protecting group. This compound is ideally suited for incorporation into synthetic routes where the pyrrole nitrogen or other functional groups are protected with base-labile (e.g., Fmoc) or hydrogenolyzable (e.g., Cbz) groups. This allows for the selective, sequential deprotection of the carboxylic acid without affecting other parts of the molecule [1].

In the Synthesis of Conformationally-Defined Pyrrole-Based Ligands

Given its defined conformational preference (ca. 4.8 kJ mol⁻¹ for the syn-form), this compound is a superior precursor for creating molecules where the spatial orientation of the ester group is critical. This is relevant for designing ligands for metal coordination or for constructing supramolecular assemblies where molecular geometry dictates function [2].

For Regioselective DDQ-Mediated Oxidative Transformations

This compound is a specific substrate for achieving C4-functionalization of the pyrrole ring via DDQ oxidation. Researchers aiming to install an acyl group at the 4-position should prioritize the tert-butyl ester derivative, as its unique steric and electronic properties are documented to facilitate this regioselective outcome [3].

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